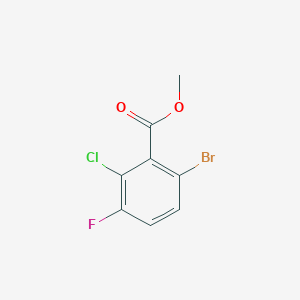

Methyl 6-bromo-2-chloro-3-fluorobenzoate

Description

Methyl 6-bromo-2-chloro-3-fluorobenzoate is a halogenated aromatic ester with the molecular formula C₈H₅BrClFO₂. It features a benzoate core substituted with bromine (Br), chlorine (Cl), and fluorine (F) at positions 6, 2, and 3, respectively, along with a methyl ester group at position 1. Its structural complexity arises from the electronic effects of the halogen substituents, which influence reactivity and physicochemical properties .

Properties

Molecular Formula |

C8H5BrClFO2 |

|---|---|

Molecular Weight |

267.48 g/mol |

IUPAC Name |

methyl 6-bromo-2-chloro-3-fluorobenzoate |

InChI |

InChI=1S/C8H5BrClFO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,1H3 |

InChI Key |

LDKRQCUHYCKOHY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1Cl)F)Br |

Origin of Product |

United States |

Preparation Methods

Halogenation and Functional Group Introduction

The preparation of halogenated benzoic acid intermediates related to this compound can be informed by patented methods for related compounds, such as 2-bromo-3-fluorobenzoic acid and 2-bromo-6-fluorobenzoic acid.

Nitration : Starting from fluorinated aromatic precursors (e.g., m-fluorobenzotrifluoride), nitration is performed using a mixed acid system of nitric acid and sulfuric acid at 20–30 °C to introduce a nitro group at the desired position. The molar ratio of fluorinated precursor to nitric acid is optimized around 1.0:1.8 for efficient conversion.

Bromination : Bromination is carried out in sulfuric acid solvent using dibromohydantoin as the bromine source. This step installs the bromine substituent selectively at the target position.

Reduction and Deamination : The nitro group is reduced to an amine using iron powder in the presence of acetic acid or ammonium chloride as catalysts. Subsequently, deamination is performed with hypophosphorous acid at 20–30 °C to remove the amino group, yielding the bromo-fluoro-substituted benzoic acid intermediate.

Chlorination : Chlorine substituents can be introduced either by direct electrophilic aromatic substitution or via Sandmeyer-type reactions starting from amino precursors. For example, diazotization of an amino group followed by treatment with copper(I) chloride installs chlorine at the desired position.

Esterification

The benzoic acid intermediate bearing the halogen substituents is esterified to the methyl ester using methanol and thionyl chloride under reflux conditions. A representative procedure involves:

- Dissolving the benzoic acid derivative in methanol.

- Adding thionyl chloride dropwise at 0 °C under inert atmosphere.

- Heating the mixture to approximately 100 °C for 16 hours.

- Workup includes solvent evaporation, extraction with ethyl acetate, washing with saturated sodium bicarbonate, drying, and purification by silica gel chromatography.

This method yields this compound with high purity and good yield.

Example Synthetic Sequence

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nitration | m-fluorobenzotrifluoride, HNO3/H2SO4, 20–30 °C | Nitro-fluorobenzene intermediate |

| 2 | Bromination | Dibromohydantoin, H2SO4 | Introduction of bromine substituent |

| 3 | Reduction | Fe powder, AcOH or NH4Cl catalyst | Nitro group reduced to amine |

| 4 | Deamination | Hypophosphorous acid, 20–30 °C | Removal of amino group |

| 5 | Chlorination | Diazotization + CuCl | Introduction of chlorine substituent |

| 6 | Esterification | MeOH, SOCl2, 0 °C to 100 °C, 16 h | Formation of methyl ester |

Research Findings and Optimization Notes

- The nitration step requires careful control of acid ratios and temperature to avoid over-nitration or side reactions.

- Bromination using dibromohydantoin in sulfuric acid provides regioselective substitution with minimized polybromination.

- Reduction of nitro groups using iron powder is mild and avoids harsh conditions, preserving sensitive halogen substituents.

- Diazotization and subsequent halogenation (Sandmeyer reaction) allow for precise installation of chlorine substituents, critical for the target substitution pattern.

- Esterification with thionyl chloride in methanol is a well-established method yielding high purity methyl esters.

- Multi-step synthesis can suffer from cumulative yield losses; reported yields for related halogenated benzoate syntheses range around 70–90% per step, with overall yields depending on purification efficiency.

Summary Table of Key Physical and Structural Properties

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-chloro-3-fluorobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine, chlorine, and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is often employed.

Major Products Formed

Substitution: Depending on the substituent introduced, products can include various substituted benzoates.

Reduction: The major product is 6-bromo-2-chloro-3-fluorobenzyl alcohol.

Oxidation: The major product is 6-bromo-2-chloro-3-fluorobenzoic acid.

Scientific Research Applications

Methyl 6-bromo-2-chloro-3-fluorobenzoate is an organic compound with a halogenated aromatic structure, belonging to the benzoate ester family. It has a molecular weight of approximately 253.45 g/mol and contains bromine, chlorine, and fluorine substituents, which contribute to its chemical properties.

Synthesis

The synthesis of this compound typically involves multiple steps, such as bromination followed by chlorination of a precursor compound, before reacting it with methanol under acidic conditions.

Potential Applications

this compound has potential applications in various fields. Interaction studies often focus on its reactivity with biological macromolecules or other small molecules to elucidate its mechanism of action and potential side effects in pharmacological contexts. Research on similar compounds suggests that halogenated benzoates can interact with enzymes or receptors, influencing biological pathways.

Several compounds exhibit structural similarities to this compound.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 4-bromo-2-chloro-6-fluorobenzoate | Bromine at position 4, chlorine at position 2 | Different substitution pattern |

| Methyl 2-bromo-6-fluoro-4-methylbenzoate | Methyl group at position 4 | Presence of a methyl substituent |

| Methyl 6-bromo-3-chloro-2-fluorobenzoate | Chlorine at position 3 instead of position 2 | Variation in halogen positioning |

| Methyl 2-bromo-4-chloro-6-fluorobenzoate | Chlorine at position 4 | Different halogen distribution |

Mechanism of Action

The mechanism of action of methyl 6-bromo-2-chloro-3-fluorobenzoate depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of halogen atoms can enhance binding affinity through halogen bonding interactions.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Similar Compounds

The following table compares Methyl 6-bromo-2-chloro-3-fluorobenzoate with structurally related halogenated benzoates:

Key Observations:

- Substituent Effects :

- Electron-Withdrawing Groups : Br, Cl, and F substituents enhance the electrophilicity of the aromatic ring, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Steric Effects : Bulkier groups (e.g., ethyl ester in ) reduce solubility in polar solvents compared to methyl esters.

- Molecular Weight : The ethyl analog (281.51 g/mol) is heavier than the methyl derivative, affecting volatility and crystallization behavior.

- Positional Isomerism : Swapping Cl and F positions (e.g., Ethyl 6-bromo-3-chloro-2-fluorobenzoate vs. the target compound) alters electronic distribution and dipole moments, impacting intermolecular interactions .

Reactivity:

- Nucleophilic Aromatic Substitution (NAS) : The electron-deficient ring facilitates NAS at positions ortho/para to electron-withdrawing groups.

- Stability: Fluorine’s strong electronegativity increases hydrolytic stability of the ester group compared to non-halogenated analogs.

Analytical Characterization

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 6-bromo-2-chloro-3-fluorobenzoate, and how can purity be optimized?

- Methodology : Start with halogenated benzoic acid precursors (e.g., 4-bromo-2-chloro-6-fluorobenzoic acid ) and employ esterification via methanol under acidic catalysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol can yield >97% purity. Monitor reaction progress using TLC and confirm purity via HPLC (>95% ).

- Key variables : Reaction temperature (60–80°C), catalyst choice (H₂SO₄ vs. TsOH), and inert atmosphere to prevent hydrolysis.

Q. How can NMR and X-ray crystallography resolve structural ambiguities in halogenated benzoate derivatives?

- Methodology : For NMR, use ¹H/¹³C and 2D experiments (COSY, HSQC) to assign substituent positions. Fluorine (¹⁹F NMR) and chlorine isotopic patterns aid in distinguishing regioisomers . For crystallography, employ SHELX software for structure refinement. Prepare single crystals via slow evaporation (CHCl₃/hexane) and validate with R-factor (<5%) and electron density maps.

Q. What analytical techniques are critical for assessing impurities in this compound?

- Methodology : Combine HPLC (C18 column, acetonitrile/water mobile phase) with GC-MS to detect volatile byproducts (e.g., unreacted halobenzoic acids ). Use ICP-MS for trace metal analysis if transition-metal catalysts are involved. Cross-reference with commercial purity standards (e.g., >95% HLC grade ).

Advanced Research Questions

Q. How does the electronic interplay of Br, Cl, and F substituents influence reactivity in cross-coupling reactions?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and LUMO/HOMO profiles . Experimentally, compare Suzuki-Miyaura coupling yields using phenylboronic acids (e.g., 6-bromo-2-fluoro-3-methoxyphenylboronic acid ). Monitor steric effects via substituent positioning (ortho vs. para) and electronic effects via Hammett constants.

Q. What strategies mitigate conflicting spectroscopic data in multi-halogenated aromatic systems?

- Case study : Discrepancies between ¹⁹F NMR shifts and X-ray bond lengths may arise from dynamic halogen bonding or crystal packing effects. Use variable-temperature NMR to probe conformational changes and compare with computational models (e.g., Colle-Salvetti correlation ). For crystallographic ambiguities, employ twin refinement in SHELXL .

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?

- Approach : Simulate electrophilic attack (e.g., nitration, sulfonation) using Gaussian09 with solvent models (PCM for DCM). Compare activation energies for meta vs. para substitution relative to electron-withdrawing groups. Validate with experimental LC-MS data on reaction intermediates .

Q. What are the challenges in synthesizing isotopically labeled analogs (e.g., ¹³C, ¹⁸O) for metabolic studies?

- Methodology : Use isotopically labeled methanol (CH₃¹³OH) during esterification. Optimize reaction time to minimize isotopic exchange. Confirm labeling efficiency via high-resolution MS and isotope-encoded NMR (e.g., ¹³C DEPT-135) .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.